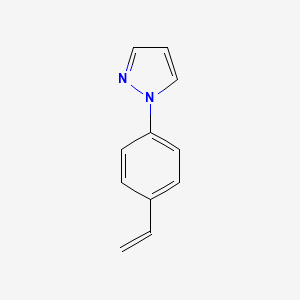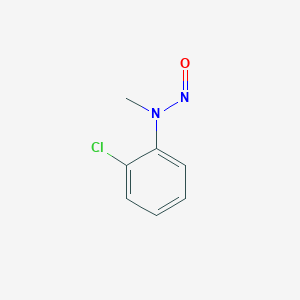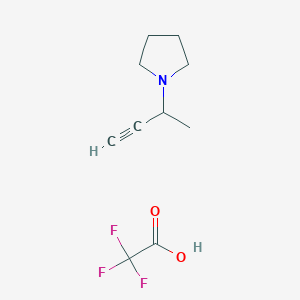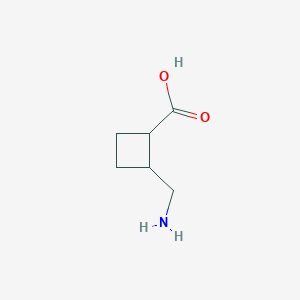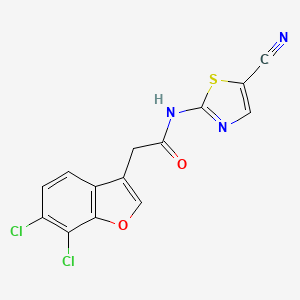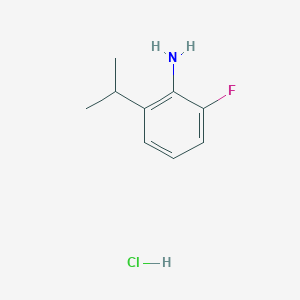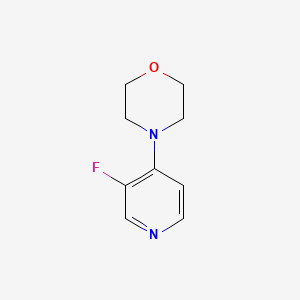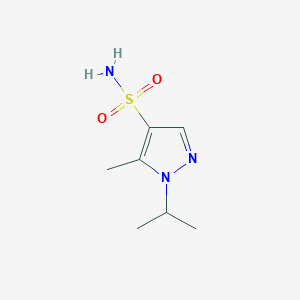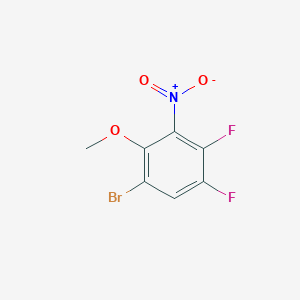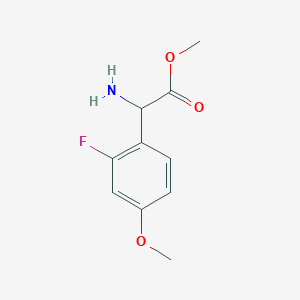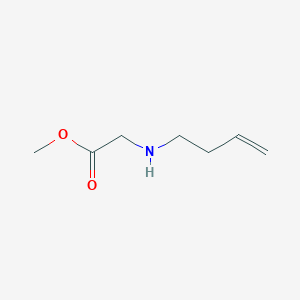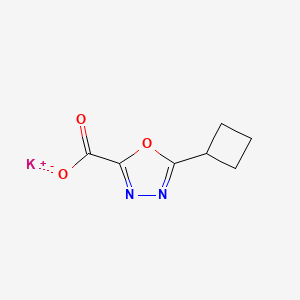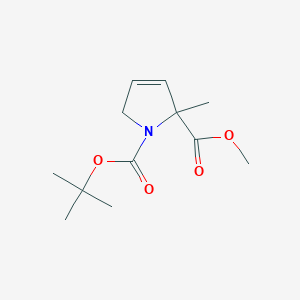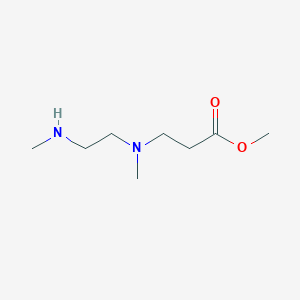
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a methylamino group and a propanoate ester linkage.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides and alcohols in the presence of a base. This method is preferred due to its efficiency and high yield .
化学反応の分析
Types of Reactions
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary or secondary amines.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate
- Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate
Uniqueness
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate is unique due to its specific ester linkage and the presence of a methylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
methyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C8H18N2O2/c1-9-5-7-10(2)6-4-8(11)12-3/h9H,4-7H2,1-3H3 |
InChIキー |
HCYNYSFCGQDPMO-UHFFFAOYSA-N |
正規SMILES |
CNCCN(C)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


